7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
説明
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Molecular Formula
The compound is systematically named 7-[cyclohexyl(hydroxy)methyl]-3,4-dihydro-1(2H)-isoquinolinone . Its molecular formula is C₁₆H₂₁NO₂ , derived from the tetrahydroisoquinoline core (C₉H₁₁N) and the cyclohexyl(hydroxy)methyl substituent (C₇H₁₁O). The molecular weight is 259.34 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | 7-[Cyclohexyl(hydroxy)methyl]-3,4-dihydro-1(2H)-isoquinolinone |
| Molecular Formula | C₁₆H₂₁NO₂ |
| Molecular Weight (g/mol) | 259.34 |
| InChI Key | FTGRCVDCMOVBQW-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2C3=CC=CC=C3CCN2O |
Key Observations :
Structural Features of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline core consists of a bicyclic system with a partially saturated six-membered ring fused to a benzene ring. Key structural elements include:
- Nitrogen in the Lactam Ring : The nitrogen atom is part of the amide group (C=O-N-C), contributing to the compound’s planar geometry.
- Conformational Flexibility : The tetrahydroisoquinoline ring adopts a screw-boat conformation , as observed in analogous structures. This conformation minimizes steric strain between adjacent substituents.
- Aromaticity : The benzene ring retains aromatic character, while the six-membered ring is partially saturated.
Relevance to Reactivity :
Substituent Analysis: Cyclohexyl(hydroxy)methyl Group Configuration
The 7-position substituent is a cyclohexyl(hydroxy)methyl group, characterized by:
| Feature | Description |
|---|---|
| Cyclohexyl Ring | A six-membered saturated hydrocarbon ring with equatorial and axial hydrogen atoms. |
| Hydroxymethyl Group | A primary alcohol (-CH₂OH) attached to the cyclohexyl ring. |
| Steric Effects | The cyclohexyl group imposes significant steric hindrance, directing substituent orientation. |
Stereochemical Considerations :
- The hydroxymethyl group’s configuration (R/S) is not explicitly reported in available data, suggesting a racemic mixture or unspecified stereochemistry.
- The N–C–C–O torsion angle in analogous structures (e.g., 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one) is approximately −55° , indicating a specific spatial arrangement.
Spectroscopic Characterization
1H NMR and 13C NMR
While exact spectral data for this compound are unavailable, trends from structurally similar tetrahydroisoquinolines can be inferred:
| Proton Environment | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Aromatic protons (isoquinoline) | 6.5–7.5 (m) | 120–130 (C), 125–140 (CH) |
| Cyclohexyl protons | 1.5–2.5 (m) | 20–30 (CH₂), 35–45 (CH) |
| Hydroxymethyl (-CH₂OH) | 1.0–2.0 (broad) | 65–75 (CH₂O) |
| Lactam NH | 8.0–9.0 (broad) | — |
Note: The hydroxymethyl proton may appear as a broad singlet due to rapid exchange with the solvent.
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O–H (alcohol) | 3200–3600 (broad) | Stretching vibration |
| C=O (lactam) | 1650–1750 | Carbonyl stretch |
| C–C (aromatic) | 1450–1600 | Ring vibrations |
| C–N (amide) | 1200–1300 | Stretching vibration |
Key Peaks :
- The C=O stretch at ~1700 cm⁻¹ confirms the lactam structure.
- A broad O–H stretch indicates hydrogen bonding capabilities.
Mass Spectrometry (MS)
| Ion | m/z | Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | 260 | Molecular ion (C₁₆H₂₂NO₂⁺) |
| [M–H₂O]⁺ | 242 | Loss of water from hydroxymethyl |
| Cyclohexyl fragment | 83 | C₅H₁₁⁺ (loss of substituent) |
Notable Fragments :
- The molecular ion peak at m/z 260 reflects the intact molecule.
- Fragmentation at m/z 242 suggests dehydration from the hydroxymethyl group.
特性
IUPAC Name |
7-[cyclohexyl(hydroxy)methyl]-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15(12-4-2-1-3-5-12)13-7-6-11-8-9-17-16(19)14(11)10-13/h6-7,10,12,15,18H,1-5,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGRCVDCMOVBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC3=C(CCNC3=O)C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexyl magnesium bromide reacts with the isoquinoline intermediate.
Hydroxylation: The final step involves the hydroxylation of the methyl group attached to the cyclohexyl ring, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-[Cyclohexyl(oxo)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one.
Reduction: Formation of 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the anticancer potential of 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one. It has been evaluated for its effects on various cancer cell lines:
- Cell Lines Tested :
- HCT-116 (colorectal carcinoma)
- MCF-7 (breast cancer)
In vitro assays demonstrated that this compound exhibits significant antiproliferative activity. For instance, one study reported IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 1.9 to 7.52 μg/mL against HCT-116 cells and 2.3 to 6.62 μg/mL against MCF-7 cells, indicating its effectiveness compared to standard chemotherapeutics like doxorubicin .
Other Biological Applications
Beyond its anticancer properties, the compound's structural features make it a promising candidate for further research into:
- Neuroprotective Effects : Compounds with similar tetrahydroisoquinoline structures have been studied for their neuroprotective properties.
- Antimicrobial Activity : Some derivatives of tetrahydroisoquinolines have shown potential against bacterial and fungal pathogens.
Study 1: Antiproliferative Activity
In a comprehensive study evaluating various synthesized compounds based on the tetrahydroisoquinoline scaffold, researchers found that several derivatives exhibited potent anticancer activity against multiple cell lines. The study emphasized structure-activity relationships (SAR) that guided the design of more effective analogs .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanisms behind the anticancer effects of tetrahydroisoquinoline derivatives. It was found that these compounds could selectively induce cytotoxicity in cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
作用機序
The mechanism of action of 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methylcoumarin: A compound with a similar core structure but different functional groups.
Cyclohexylamine: Shares the cyclohexyl group but lacks the isoquinoline core.
Tetrahydroisoquinoline: The core structure without the cyclohexyl and hydroxy methyl groups.
Uniqueness
7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its combination of a cyclohexyl group, a hydroxy methyl group, and a tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one (CAS Number: 1486377-47-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of opioid receptor modulation. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Tetrahydroisoquinoline Core : The initial step typically includes the condensation of cyclohexylacetaldehyde with a chiral auxiliary to form a sulfinimine intermediate.
- Reduction and Coupling : The sulfinimine is then reduced to yield the desired amine structure, which is subsequently coupled with various carboxylic acids to produce the final compound.
- Purification : The product is purified using techniques such as silica gel chromatography to ensure high stereoselectivity and purity.
Opioid Receptor Interaction
Research indicates that compounds in the tetrahydroisoquinoline class can act as selective modulators of opioid receptors. Specifically:
- Kappa Opioid Receptor (KOR) Antagonism : Studies have shown that derivatives of tetrahydroisoquinoline can serve as potent antagonists at KORs, which are implicated in mood regulation and pain perception .
- Potential Therapeutic Applications : The selective antagonism of KORs suggests that these compounds may be useful in treating conditions such as depression and substance use disorders by mitigating dysphoria associated with KOR activation .
Pharmacological Studies
A series of pharmacological evaluations have been conducted on related compounds:
- Animal Studies : In vivo studies demonstrated that certain tetrahydroisoquinoline derivatives exhibit significant effects on behavior indicative of antidepressant activity. For instance, compounds showed reduced immobility in forced swim tests, a common measure for antidepressant efficacy .
- Mechanistic Insights : The mechanism involves modulation of neurotransmitter systems including serotonin and dopamine pathways, which are crucial for mood regulation .
Case Study 1: Antidepressant Effects
A notable study explored the effects of a related tetrahydroisoquinoline on animal models of depression. The compound significantly reduced depressive-like behaviors compared to control groups. This suggests potential for development into a therapeutic agent for mood disorders.
Case Study 2: Pain Management
Another investigation assessed the analgesic properties of tetrahydroisoquinoline derivatives. Results indicated that these compounds could effectively alleviate pain without the side effects commonly associated with traditional opioids, such as tolerance and dependence .
Data Summary
The following table summarizes key findings from various studies on the biological activity of tetrahydroisoquinoline derivatives:
Q & A
Q. What are the recommended synthetic routes for 7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with tetrahydroisoquinoline scaffolds. For example:
Cyclohexyl Group Introduction : Use cyclohexanol derivatives as starting materials. Cyclohexylmethyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution under anhydrous conditions (e.g., THF or DCM) .
Hydroxymethylation : Hydroxy groups are added via catalytic oxidation (e.g., using MnO₂ or TEMPO) or hydroxylation with boron-based reagents .
Optimization : Adjust reaction temperature (e.g., 60–80°C for cyclization steps) and use catalysts like Pd(OAc)₂ for cross-coupling. Monitor purity via HPLC or TLC .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexylation | Cyclohexanol, AlCl₃, 0°C → RT | 65–72 | |
| Hydroxymethylation | B₂H₆, THF, 50°C | 58 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm cyclohexyl and hydroxyl protons (δ 1.2–2.1 ppm for cyclohexyl; δ 4.5–5.5 ppm for hydroxyl) .
- X-ray Crystallography : Resolve crystal structure to verify stereochemistry (e.g., dihedral angles between cyclohexyl and isoquinoline moieties) .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H⁺] at m/z 302.2) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Standardized Protocols : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Documentation : Report exact molar ratios, solvent grades, and reaction times .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Derivative Synthesis : Modify the hydroxyl group (e.g., esterification, acetylation) or cyclohexyl substituents (e.g., fluorination) .
- Assays : Test binding affinity (e.g., SPR for receptor interactions) and cytotoxicity (MTT assay). Compare IC₅₀ values against parent compound .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with biological targets (e.g., acetylcholinesterase) .
Q. How should researchers address contradictions in reported bioactivity data for tetrahydroisoquinoline derivatives?
- Methodological Answer :
- Data Validation : Replicate experiments with standardized protocols (e.g., cell lines, assay conditions).
- Meta-Analysis : Compare datasets across studies (e.g., PubChem, ChEMBL) to identify outliers.
- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement .
Q. What strategies can optimize the pharmacokinetic profile of this compound?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonate) to enhance solubility .
- Metabolic Stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms) .
- Prodrug Design : Mask hydroxyl groups with biodegradable esters to improve bioavailability .
Data Contradiction Analysis Example
Issue : Discrepancies in reported cytotoxicity of tetrahydroisoquinoline derivatives.
Resolution Steps :
Cross-validate cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., incubation time, serum concentration) .
Perform dose-response curves (0.1–100 µM) to identify threshold effects.
Use orthogonal assays (e.g., apoptosis markers, caspase activation) to confirm mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
